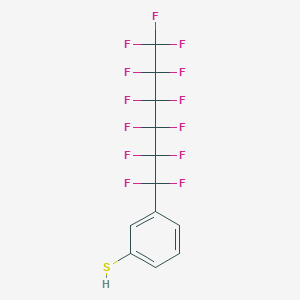

3-(Tridecafluorohexyl)benzene-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56285-78-0 |

|---|---|

Molecular Formula |

C12H5F13S |

Molecular Weight |

428.21 g/mol |

IUPAC Name |

3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzenethiol |

InChI |

InChI=1S/C12H5F13S/c13-7(14,5-2-1-3-6(26)4-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4,26H |

InChI Key |

IRPVBYQRPIZOIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Tridecafluorohexyl Benzene 1 Thiol

General Approaches to Aryl Thiol Synthesis

The synthesis of aryl thiols, including complex structures like 3-(Tridecafluorohexyl)benzene-1-thiol, is predominantly achieved through two major pathways: transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These methods provide versatile tools for forming the C–S bond, each with distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Metal-Catalyzed Thiolation of Aryl Halides and Sulfonates

Transition-metal-catalyzed reactions have become powerful and indispensable methods for constructing C–S bonds, largely overcoming the limitations of traditional methods which often required harsh conditions. rsc.org Palladium and copper are the most prominent metals used for this transformation, enabling the coupling of aryl halides or sulfonates with a sulfur source. researchgate.netnih.gov These catalytic systems offer a direct and efficient route to aryl sulfides, which can subsequently be converted to the target aryl thiols.

The Buchwald-Hartwig reaction, initially developed for C-N bond formation, has been successfully extended to the synthesis of aryl thioethers (C-S coupling). wikipedia.orgrsc.org This methodology involves the palladium-catalyzed coupling of an aryl halide or sulfonate (e.g., triflate) with a thiol. organic-chemistry.org The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiolate, and concluding with reductive elimination to form the aryl thioether and regenerate the Pd(0) catalyst. jk-sci.com

Key components of this reaction typically include a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for achieving high yields and broad substrate scope. jk-sci.com

Table 1: Typical Components in Palladium-Catalyzed C-S Coupling

| Component | Examples | Purpose |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, DPEPhos, BINAP, DPPF | Stabilizes the palladium center, facilitates oxidative addition and reductive elimination. jk-sci.com |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the thiol to form the active thiolate nucleophile. jk-sci.com |

| Aryl Electrophile | Aryl bromides, iodides, or triflates | The aromatic backbone of the target compound. |

| Sulfur Source | Alkanethiols, Thiophenols | Provides the sulfur atom for the C-S bond. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. jk-sci.com |

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, including C–S bonds, using copper catalysis. organic-chemistry.org Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. organic-chemistry.orgunito.it However, modern advancements have led to the development of milder and more efficient ligand-assisted copper-catalyzed Ullmann-type reactions. acs.orgrsc.org

These improved methods often utilize a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand. uu.nl The introduction of ligands, particularly bidentate ligands, has been crucial in improving reaction performance, allowing for lower temperatures and tolerance of a wider range of functional groups. acs.org Recent developments have even enabled the coupling of less reactive aryl chlorides. acs.org The reaction scope has expanded significantly, making it a versatile tool in both academic research and industrial applications for producing pharmaceuticals and agrochemicals. acs.org

Table 2: Comparison of Classical vs. Modern Ullmann C-S Coupling Conditions

| Feature | Classical Ullmann Reaction | Modern Ligand-Assisted Ullmann Reaction |

| Copper Source | Stoichiometric copper powder | Catalytic Cu(I) salts (e.g., CuI, CuBr) nih.govuu.nl |

| Temperature | High (>200 °C) unito.it | Mild to moderate (80–110 °C) uu.nl |

| Ligands | Generally not used | Often required (e.g., 1,10-phenanthroline, diamines) unito.it |

| Substrate Scope | Limited, primarily activated aryl halides | Broad, including less reactive and functionalized aryl halides acs.org |

| Efficiency | Often low to moderate yields | Generally good to excellent yields unito.it |

Key Functions of Ligands:

Stabilization: Ligands stabilize the metal catalyst, preventing decomposition or aggregation into inactive metal species.

Solubility: They can enhance the solubility of the catalyst in the reaction medium.

Reactivity Modulation: By altering the electron density at the metal center, ligands can promote the key steps of oxidative addition and reductive elimination. For instance, electron-rich, bulky phosphine ligands are often effective in Buchwald-Hartwig couplings. jk-sci.com

Substrate Scope Expansion: The development of specialized ligands has enabled the coupling of previously challenging substrates, such as aryl chlorides. jk-sci.comacs.org

Bidentate phosphine ligands like BINAP and DPEPhos were instrumental in early advancements, providing more reliable results than their monodentate counterparts. wikipedia.org The design of ligands is an active area of research, with strategies like catalyst encapsulation being explored to mimic enzyme-like control over the reaction environment. acs.org

Table 3: Examples of Ligands Used in C-S Cross-Coupling Reactions

| Ligand Class | Specific Example | Metal System |

| Bidentate Phosphines | BINAP, DPPF, Xantphos | Palladium jk-sci.com |

| N-donor Ligands | 1,10-Phenanthroline, Ethylenediamine | Copper unito.it |

| Amino Acids | L-proline | Copper |

| Oxalic Diamides | N,N'-dimethyloxalamide | Copper zjut.edu.cn |

A significant challenge in aryl thiol synthesis is the direct handling of thiols, which are often volatile, malodorous, and can act as poisons to transition metal catalysts due to strong coordination. rsc.orguu.nl To circumvent these issues, various thiol surrogates have been developed. These reagents serve as odorless and more stable sources of sulfur that can generate the reactive thiolate in situ under the reaction conditions. rsc.org

This strategy involves a two-step process within a single pot: the coupling of the aryl halide with the thiol surrogate, followed by the in situ cleavage of the surrogate to unveil the thiol functionality. For example, an aryl halide can be coupled with a protected thiol like 2-ethylhexyl 3-mercaptopropanoate, and the protecting group can be removed under the same catalytic conditions or in a subsequent step to yield the desired aryl thiol. researchgate.net Other common surrogates include disulfides, thiolesters, and xanthates. organic-chemistry.org

Table 4: Common Thiol Surrogates in C-S Coupling

| Thiol Surrogate | Structure Example | Description |

| Disulfides | R-S-S-R | Odorless and stable alternatives to thiols, can be used directly as nucleophiles. jst.go.jpnih.gov |

| Thioacetates | R-S-C(O)CH₃ | Can be cleaved under basic conditions to release the thiolate. |

| Xanthates | R-O-C(S)S-R' | Used to generate aryl xanthates which are precursors to thiophenols. organic-chemistry.org |

| Protected Mercaptans | e.g., S-trityl protected thioacetic acid | A protected thiol that is coupled first, followed by a deprotection step. nih.gov |

Nucleophilic Displacement Reactions for Aryl Thiol Formation

Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for the formation of C–S bonds. researchgate.net This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a sulfur nucleophile, such as a thiolate anion (RS⁻). jst.go.jp

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

A crucial requirement for a successful SNAr reaction is the presence of one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. bohrium.com These groups are necessary to activate the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. While this requirement can limit the substrate scope compared to metal-catalyzed methods, SNAr is a simple and effective pathway for appropriately activated aryl halides. jst.go.jpresearchgate.net Mild reaction conditions, often at room temperature or slightly elevated, can be employed. nih.gov

Electrophilic Aromatic Substitution Strategies

Direct introduction of a thiol group onto an aromatic ring via a one-step electrophilic aromatic substitution is not a standard procedure. mdma.chacs.org Typically, electrophilic aromatic substitution is used to introduce other functional groups that can later be converted to a thiol.

A common two-step strategy involves the initial introduction of an alkylsulfanyl group through electrophilic substitution, followed by dealkylation to unmask the thiol. mdma.ch The first step often involves reacting the aromatic substrate with a highly electrophilic sulfonium (B1226848) salt, which can be generated in situ from a sulfoxide (B87167) and a strong acid or anhydride. mdma.chacs.orgresearchgate.net The resulting arylsulfanyl intermediate is then subjected to a dealkylation reaction to yield the final arylthiol. mdma.chacs.org

Strategies for Introducing the Tridecafluorohexyl Moiety

The incorporation of a perfluoroalkyl chain, such as the tridecafluorohexyl group, into an aromatic scaffold is a significant area of research due to the unique properties these moieties impart. nih.govnih.gov

A variety of methods have been developed for the perfluoroalkylation of aromatic compounds. nih.govrsc.org These can be broadly classified based on the nature of the perfluoroalkylating agent and the reaction mechanism.

One of the most common methods for introducing perfluoroalkyl groups onto aromatic rings is through radical reactions involving perfluoroalkyl iodides. cdnsciencepub.comnsf.govconicet.gov.ar These reactions are often initiated by thermal or photochemical means. rsc.orgcdnsciencepub.com The perfluoroalkyl radical, once generated, can then add to the aromatic ring in a homolytic aromatic substitution reaction. researchgate.net

Visible light photocatalysis has emerged as a mild and efficient way to generate perfluoroalkyl radicals from perfluoroalkyl iodides. nsf.govnih.govrsc.org In these systems, a photocatalyst absorbs light and initiates an electron transfer process that leads to the formation of the perfluoroalkyl radical. This radical then reacts with the aromatic substrate. nsf.gov

Table 3: Examples of Radical Perfluoroalkylation Conditions

| Aromatic Substrate | Perfluoroalkyl Source | Initiator/Catalyst | Conditions |

| Electron-rich arenes | Perfluoroalkyl iodide | Hydroquinone catalyst | Visible light irradiation |

| Aromatic amines | Perfluoroalkyl iodide | Na2S2O4 | DMSO |

This table provides examples of different initiation methods.

While the previous section focused on forming a carbon-carbon bond between the aromatic ring and the perfluoroalkyl chain, an alternative strategy involves forming a carbon-sulfur bond where the sulfur is already attached to the perfluoroalkyl group.

One approach involves the reaction of a nucleophilic aromatic species with an electrophilic perfluoroalkylsulfur compound. Perfluoroalkanesulfenyl chlorides (RF-SCl) are known electrophilic reagents that can react with various nucleophiles. researchgate.net For instance, an organometallic derivative of the benzene (B151609) ring could potentially react with tridecafluorohexanesulfenyl chloride to form the corresponding sulfide, which would then require reduction of the sulfur to a thiol.

Another related method involves the use of thiosulfonates as electrophiles. A practical synthesis of perfluoroalkyl sulfides has been described using stable and readily accessible thiosulfonates as electrophiles with nucleophilic perfluoroalkylating reagents. nih.gov While this method as described is for the synthesis of sulfides, it highlights the utility of sulfur electrophiles in forming C-S bonds with perfluoroalkyl groups.

Furthermore, thiocyanate (B1210189) groups can undergo oxidative chlorination to form sulfonyl chlorides, which are versatile intermediates. researchgate.net This suggests that a thiocyanate precursor could be a viable entry point for introducing the sulfur and perfluoroalkyl moiety.

Incorporation of Perfluorinated Alkyl Chains into Benzene Derivatives

The introduction of perfluorinated alkyl chains, such as the tridecafluorohexyl group, into benzene derivatives is a pivotal step in the synthesis of compounds like this compound. Various synthetic methodologies have been developed to achieve this transformation, each with distinct mechanisms and applications. Key strategies include transition metal-catalyzed cross-coupling reactions, radical perfluoroalkylation, and photocatalysis.

Palladium-catalyzed cross-coupling reactions represent a powerful method for forming aryl–RF bonds. These reactions typically involve the coupling of a perfluoroalkyl iodide with a simple aromatic substrate in the presence of a phosphine-ligated palladium catalyst and a base such as cesium carbonate. acs.org This approach is notable for its good to excellent yields and its tolerance for various substituents on the aromatic ring, including electron-donating methyl and alkoxy groups. acs.org The reactions are often selective for functionalization on the aromatic ring, even in the presence of benzylic C-H bonds. acs.org

Another significant approach is radical perfluoroalkylation. This can be achieved using reagents like sodium dithionite (B78146) with perfluoroalkyl iodides under basic conditions, which facilitates the direct perfluoroalkylation of arenes that possess benzylic electron-withdrawing groups. acs.org The mechanism involves the attack of an electron-rich arene, activated by a benzylic anion, on an electrophilic perfluoroalkyl radical. acs.org

Copper-mediated reactions also play a role in these syntheses. For instance, the Ullmann reaction, traditionally used for forming biaryl compounds, can be adapted for perfluoroalkylation. nih.govorganic-chemistry.org This involves the coupling of an aryl halide with a copper-perfluoroalkyl species. These organocopper intermediates are generally more stable than their non-fluorinated counterparts. acs.org Furthermore, strategies utilizing arylboronate esters in conjunction with copper-perfluoroalkyl complexes have been developed, expanding the toolkit for these transformations. researchgate.net

The following table summarizes representative methods for incorporating perfluoroalkyl chains into arenes.

| Catalyst/Reagent System | Arene Substrate | Perfluoroalkyl Source | Base/Additive | Yield |

| Pd₂(dba)₃ / BINAP | Toluene | C₁₀F₂₁I | Cs₂CO₃ | 79% acs.org |

| Sodium Dithionite | 4-Methylphenylacetonitrile | C₈F₁₇I | K₂CO₃ / TBAB | 72% acs.org |

| [(phen)CuRF] | Arylboronate Ester | RF-I | Not specified | Good yields researchgate.net |

This table presents selected examples and is not exhaustive.

Convergent and Linear Synthesis Pathways to this compound

Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material. For this compound, a plausible linear route could commence with a benzene derivative and introduce the thiol and perfluorohexyl groups in separate, successive steps. The order of these steps is critical to the success of the synthesis, as the directing effects of the substituents will influence the regioselectivity of subsequent reactions. youtube.com

One possible linear sequence is:

Perfluoroalkylation: An initial perfluoroalkylation of benzene using a method such as a Palladium-catalyzed C-H functionalization with 1-iodotridecafluorohexane. acs.org This would yield (Tridecafluorohexyl)benzene.

Sulfonation/Chlorosulfonation: The (Tridecafluorohexyl)benzene would then undergo electrophilic aromatic substitution. The perfluoroalkyl group is a meta-director, so chlorosulfonation with chlorosulfonic acid would introduce a sulfonyl chloride group at the meta-position, yielding 3-(Tridecafluorohexyl)benzene-1-sulfonyl chloride.

Reduction: The final step would be the reduction of the sulfonyl chloride to the corresponding thiol using a reducing agent like zinc and acid or lithium aluminum hydride.

A potential convergent route could be:

Fragment 1 Synthesis: Preparation of a 3-halothiophenol derivative, such as 3-iodobenzylthiol or a protected version like 3-iodophenyl ethyl sulfide. The synthesis of aryl thiols can be achieved from aryl iodides using a copper-catalyzed reaction with sulfur powder followed by reduction. organic-chemistry.org

Fragment 2 Synthesis: Generation of a perfluorohexylating agent, such as a (tridecafluorohexyl)copper species, prepared from 1-iodotridecafluorohexane and copper metal.

Coupling: A final Ullmann-type coupling reaction between the 3-halothiophenol derivative (Fragment 1) and the (tridecafluorohexyl)copper reagent (Fragment 2) would form the final C-C bond, yielding this compound after any necessary deprotection steps. nih.gov

| Pathway | Advantages | Disadvantages |

| Linear | Simpler planning, fewer parallel reaction setups. | Overall yield can be low due to the multiplicative nature of step-wise yields. A failure in a late step wastes all previous efforts. |

| Convergent | Higher overall yields are often possible. Allows for independent optimization of fragment syntheses. Late-stage failures are less costly. mdpi.com | May require more complex starting materials and more total synthetic steps. The final coupling step can be challenging. |

Green Chemistry Principles in the Synthesis of Fluorinated Aryl Thiols

The synthesis of fluorinated organosulfur compounds is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Development of More Sustainable Catalytic Reactions

A major focus in green chemistry is the development of catalytic reactions that operate under mild conditions and utilize environmentally benign solvents and reagents. rsc.org Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis of fluorinated aromatic compounds. mdpi.com

Recent research has demonstrated the perfluoroalkylation of activated arenes in water, a green solvent, using a photocatalytic system composed of Rose Bengal and unmodified vitamin B12. rsc.orgrsc.org This reaction proceeds under green LED irradiation and utilizes perfluoroalkyl bromides as the radical source. The use of visible light as an energy source and water as the solvent drastically reduces the environmental footprint compared to traditional methods that often require high temperatures and volatile organic solvents. rsc.org Similarly, photocatalytic methods are being developed for the synthesis of sulfonyl fluorides, which are precursors to thiols, using mild conditions and readily available fluorine sources. tandfonline.com The development of catalytic systems that are recyclable or operate at very low loadings also contributes to the sustainability of these synthetic routes. mdpi.com

Avoidance of Halogenated Intermediates

Traditional cross-coupling reactions for building complex aromatic molecules often rely on pre-functionalized halogenated arenes (e.g., aryl iodides, bromides). A key green chemistry objective is to move towards direct C-H functionalization, which avoids the generation of stoichiometric amounts of waste from pre-functionalization steps and the use of halogenated intermediates. rsc.org

On the thiol introduction side, traditional methods often involve precursors like sulfonyl halides. Greener alternatives are being explored, such as the use of xanthates as odorless and stable thiol surrogates. These reagents can react with alkyl or aryl halides under transition-metal-free and base-free conditions to form thioethers, which can be precursors to thiols, thus avoiding more hazardous reagents. mdpi.com

Preparation of Precursors and Intermediates for this compound

The successful synthesis of the target molecule relies on the efficient preparation of key precursors and intermediates. These building blocks contain the core structural motifs of the final product, namely the fluorinated benzene ring and the thiol functionality.

Synthesis of Fluorinated Benzene Precursors

The primary fluorinated precursor is a benzene ring substituted with a tridecafluorohexyl group, such as (Tridecafluorohexyl)benzene or a halogenated derivative for subsequent coupling reactions. The synthesis of these precursors is achieved through the methods described for incorporating perfluoroalkyl chains.

A common laboratory-scale method is the palladium-catalyzed direct C-H perfluoroalkylation of benzene or a substituted benzene. For example, reacting benzene with 1-iodotridecafluorohexane in the presence of a catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a ligand like BINAP can yield (Tridecafluorohexyl)benzene directly. acs.org

Alternatively, organometallic routes can be employed. A Grignard reagent can be prepared from 2-perfluorohexyl-1-iodoethane, which is then reacted with a phenyl-containing compound. For instance, such a Grignard reagent can be reacted with phenyltin trichloride (B1173362) in benzene to form a tris(2-perfluorohexylethyl)phenyltin intermediate, demonstrating a method for linking the perfluorohexyl chain to a phenyl group. orgsyn.org

Another strategy involves the nucleophilic aromatic substitution on highly activated benzene rings. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes substitution of the fluorine atom with various nucleophiles, indicating a pathway for introducing functionality onto a pre-fluorinated benzene ring. nih.gov While not directly forming a C-C bond, this illustrates a method for building complexity on a fluorinated aromatic core.

The table below provides examples of reactions used to synthesize fluorinated benzene precursors.

| Precursor Target | Starting Materials | Reagents/Catalyst | Key Transformation |

| (Tridecafluorohexyl)benzene | Benzene, C₆F₁₃I | Pd₂(dba)₃, BINAP, Cs₂CO₃ | Palladium-Catalyzed C-H Perfluoroalkylation acs.org |

| Tris(2-perfluorohexylethyl)phenyltin | Phenyltin trichloride, 2-perfluorohexyl-1-iodoethane | Mg, Benzene | Grignard Reaction / Stannylation orgsyn.org |

| 3-Nitro-5-phenoxy-1-(pentafluorosulfanyl)benzene | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, Phenol | K₂CO₃ | Nucleophilic Aromatic Substitution nih.gov |

Introduction of Protected Thiol Functionality

The direct introduction of an unprotected thiol group onto an aromatic ring can be challenging due to the high reactivity of thiols, which are prone to oxidation to disulfides. Therefore, a common and effective strategy is to first introduce a thiol group that is "protected" by a temporary blocking group. This protecting group masks the thiol's reactivity during synthesis and can be removed in a later step.

A prevalent method for this process involves the use of a pre-functionalized thiolating agent where the sulfur atom is already protected. The trityl (Trt) group is a widely used acid-labile protecting group for thiols. nih.gov For the synthesis of this compound, a plausible route would start with a halogenated precursor, such as 1-iodo-3-(tridecafluorohexyl)benzene. This intermediate could then undergo a metal-catalyzed cross-coupling reaction. For instance, a palladium-catalyzed C-S cross-coupling reaction provides a versatile method for forming aryl-sulfur bonds. organic-chemistry.org

Another robust method is the copper-catalyzed coupling of aryl iodides with elemental sulfur. organic-chemistry.org This reaction proceeds in the presence of a copper(I) iodide (CuI) catalyst and a base like potassium carbonate (K2CO3). organic-chemistry.orgamazonaws.com The resulting intermediate can then be treated with a reducing agent to form the thiol, or trapped with a protecting group.

Table 1: Common Thiol Protecting Groups

| Protecting Group | Abbreviation | Stability | Cleavage Conditions |

|---|---|---|---|

| Trityl | Trt | Base-stable, mild acid-labile | Trifluoroacetic acid (TFA), mild acids nih.gov |

| Acetamidomethyl | Acm | Acid-stable, base-stable | Iodine, mercury(II) or silver(II) salts nih.gov |

| 4-Methoxybenzyl | Mob | Stable to mild acids | Strong acids (e.g., boiling TFA, HF) nih.gov |

Deacylation and Deprotection Methodologies

The final step in the synthesis is the removal of the protecting group to unveil the free thiol functionality. This deprotection step must be carefully chosen to avoid unwanted side reactions with other functional groups in the molecule.

If the trityl group is used, as is common in many syntheses, its removal is typically achieved under acidic conditions. nih.gov A standard and effective method involves treating the S-trityl protected intermediate with trifluoroacetic acid (TFA). nih.gov To prevent the highly reactive trityl cation, formed during cleavage, from re-attaching to the thiol or reacting elsewhere, a "scavenger" is added to the reaction mixture. Triethylsilane (Et3SiH) is a common scavenger used for this purpose. nih.gov The reaction is typically fast, often completing within 20 minutes at low temperatures (e.g., 0 °C). nih.gov

The deprotection of other groups requires different specific reagents. For example, the acetamidomethyl (Acm) group is stable to acids but can be removed by treatment with iodine. nih.gov The 4-methoxybenzyl (Mob) group requires harsher acidic conditions for cleavage, such as boiling TFA. nih.gov

Table 2: Deprotection Methods for Thiol Protecting Groups

| Protecting Group | Reagent(s) | Typical Conditions |

|---|---|---|

| Trityl (Trt) | Trifluoroacetic acid (TFA), Triethylsilane (Et3SiH) | Dichloromethane, 0 °C, ~20 min nih.gov |

| Acetamidomethyl (Acm) | Iodine (I2) | Methanol, room temperature |

Chemical Reactivity and Derivatization Pathways of 3 Tridecafluorohexyl Benzene 1 Thiol

Reactions of the Thiol Group (-SH)

The thiol group is the most reactive site in the molecule under many conditions, participating in a variety of reactions including oxidation, nucleophilic attacks, and "click" chemistry-type additions. nih.gov The acidity of the thiol proton is enhanced by the electron-withdrawing tridecafluorohexyl group, making the corresponding thiolate a readily formed and potent nucleophile. masterorganicchemistry.com

A characteristic reaction of thiols is their oxidation to form disulfides. masterorganicchemistry.com In the case of 3-(Tridecafluorohexyl)benzene-1-thiol, this oxidative coupling yields a symmetrical disulfide, bis(3-(tridecafluorohexyl)phenyl) disulfide. This transformation can be achieved using a range of mild oxidizing agents. Common reagents for this purpose include iodine (I₂), hydrogen peroxide (H₂O₂), and even atmospheric oxygen, particularly in the presence of a base or a metal catalyst. chemistrysteps.comresearchgate.net The reaction proceeds by the formation of a thiyl radical intermediate, which then dimerizes.

Under specific conditions, further oxidation can lead to the formation of polysulfides, where more than two sulfur atoms are linked together, although disulfides are the most common and stable oxidation product. The general scheme for this oxidation is depicted below:

2 R-SH + [O] → R-S-S-R + H₂O (where R = 3-(Tridecafluorohexyl)phenyl and [O] is a generic oxidizing agent)

| Oxidizing Agent | Reaction Conditions | Product |

| Iodine (I₂) | Basic solution (e.g., with triethylamine) | Bis(3-(tridecafluorohexyl)phenyl) disulfide |

| Hydrogen Peroxide (H₂O₂) | Varies, can be catalyzed | Bis(3-(tridecafluorohexyl)phenyl) disulfide |

| Air (O₂) | Base catalysis (e.g., NaOH) | Bis(3-(tridecafluorohexyl)phenyl) disulfide |

The disulfide bond in bis(3-(tridecafluorohexyl)phenyl) disulfide can be readily cleaved to regenerate the parent thiol. This reduction is a crucial reverse reaction and is typically accomplished using common reducing agents. chemistrysteps.com Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. Milder reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are also commonly used, particularly in biochemical contexts where disulfide bonds in proteins are cleaved. chemistrysteps.com

This reversible oxidation-reduction is a key feature of thiol chemistry.

R-S-S-R + 2 [H] → 2 R-SH (where R = 3-(tridecafluorohexyl)phenyl and [H] is a generic reducing agent)

The thiolate anion, formed by the deprotonation of this compound, is a soft and potent nucleophile. masterorganicchemistry.com It readily participates in S_N2 reactions with alkyl halides to form thioethers (sulfides). masterorganicchemistry.comwikipedia.org The high nucleophilicity of the thiolate ensures that these reactions are generally efficient. chemistrysteps.com

R-SH + Base → R-S⁻ + Base-H⁺

R-S⁻ + R'-X → R-S-R' + X⁻ (where R = 3-(tridecafluorohexyl)phenyl, R' = an alkyl group, and X = a halide)

Furthermore, the thiolate can undergo nucleophilic addition to electron-poor alkenes, such as α,β-unsaturated carbonyl compounds, in a process known as the Michael addition. wikipedia.org It can also react with epoxides, leading to ring-opening and the formation of β-hydroxy thioethers.

| Electrophile | Reaction Type | Product Class |

| Alkyl Halide (e.g., CH₃I) | S_N2 Substitution | Thioether |

| α,β-Unsaturated Ketone | Michael Addition | β-Thioether Ketone |

| Epoxide | Ring-Opening | β-Hydroxy Thioether |

Thiol-ene and thiol-epoxy reactions are prime examples of "click" chemistry—reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgbohrium.com

The thiol-ene reaction involves the addition of the S-H bond across a carbon-carbon double bond (an 'ene'). wikipedia.org This reaction can be initiated either by radicals (often using a photoinitiator and UV light) or by a base catalyst for addition to electron-deficient alkenes (Michael addition). wikipedia.orgnih.gov The radical-mediated pathway typically results in an anti-Markovnikov addition of the thiol to the alkene. wikipedia.org These reactions are known for their rapid kinetics and high efficiency. nih.gov

The thiol-epoxy reaction is a base-catalyzed nucleophilic addition where the thiolate anion attacks and opens an epoxide ring. nih.gov This process forms a β-hydroxy thioether linkage and is highly efficient under mild conditions. researchgate.net

Both reactions are valued for their utility in polymer synthesis and materials science, allowing for the creation of well-defined networks and functionalized surfaces. nih.gov

| Reaction | Initiator/Catalyst | Functional Groups Reacting | Resulting Linkage |

| Thiol-Ene | Radical Initiator (e.g., DMPA) + UV light | -SH + C=C | Thioether |

| Thiol-Epoxy | Base (e.g., Tertiary Amine) | -SH + Epoxide | β-Hydroxy Thioether |

Thiol-thioester exchange is a dynamic covalent reaction where a thiol reacts with a thioester to form a new thiol and a new thioester. rsc.org This reversible reaction is typically catalyzed by a base, which generates the nucleophilic thiolate. rsc.org The equilibrium position is generally dictated by the relative acidity (pKa) of the participating thiols, with the acyl group preferentially residing on the less acidic thiol (higher pKa). rsc.org

This exchange reaction is of significant interest in the fields of dynamic covalent chemistry and materials science, as it allows for the creation of self-healing materials and adaptable chemical systems. researchgate.netnih.gov The reaction can proceed smoothly in various organic solvents. rsc.org

Reactions of the Aromatic Ring

The aromatic ring of this compound is heavily influenced by its substituents. The thiol group is generally considered an ortho-, para-directing activator in electrophilic aromatic substitution (EAS). However, the tridecafluorohexyl group is a powerful electron-withdrawing group, which strongly deactivates the ring towards electrophilic attack. pressbooks.pub This deactivation likely overrides the activating effect of the thiol group, making standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions difficult to achieve under normal conditions.

Conversely, the significant electron deficiency of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (S_NAr) , should a suitable leaving group (like a halogen) be present on the ring. acsgcipr.orglibretexts.org In an S_NAr reaction, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. acsgcipr.orgyoutube.com The presence of the potent electron-withdrawing tridecafluorohexyl group would strongly favor such a reaction pathway by stabilizing the negatively charged intermediate. libretexts.org

Electrophilic Aromatic Substitution (EAS) under Fluorinated Influence

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. wikipedia.orglibretexts.org

The tridecafluorohexyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. Such groups deactivate the aromatic ring towards electrophilic attack, making the reaction slower than with benzene (B151609). libretexts.org By pulling electron density away from the ring, they make it less attractive to incoming electrophiles. tcichemicals.com This deactivating effect is primarily inductive. Furthermore, electron-withdrawing groups typically direct incoming electrophiles to the meta position. wikipedia.orgyoutube.com

Conversely, the thiol (-SH) group is an activating group. Although sulfur is more electronegative than carbon, its lone pairs of electrons can be donated to the benzene ring through resonance, increasing the electron density at the ortho and para positions. This resonance effect makes the ring more reactive towards electrophiles than benzene and directs substitution to these positions. libretexts.org

In this compound, these two opposing effects are at play. The powerful deactivating and meta-directing influence of the C6F13 group competes with the activating and ortho, para-directing influence of the -SH group. The net outcome for an EAS reaction depends on the specific reaction conditions and the nature of the electrophile. However, a general prediction of regioselectivity can be made by analyzing the available positions on the ring.

Interactive Data Table: Predicted Regioselectivity of EAS on this compound

| Position | Directed by -SH Group (Activating) | Directed by -(CF₂)₅CF₃ Group (Deactivating) | Predicted Outcome |

| 2 | Ortho | Meta | Favored (Reinforced by both groups) |

| 4 | Para | Ortho | Moderately Favored |

| 5 | Meta | Para | Disfavored |

| 6 | Ortho | Meta | Favored (Reinforced by both groups) |

Given this analysis, electrophilic substitution is most likely to occur at positions 2 and 6, which are ortho to the activating thiol group and meta to the deactivating perfluoroalkyl group.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov This reaction is mechanistically distinct from EAS and requires specific features on the substrate:

The presence of a good leaving group (typically a halide).

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com

The parent molecule, this compound, does not have a suitable leaving group for a typical SNAr reaction, as hydrogen is a very poor leaving group. However, if a derivative, such as 1-chloro-3-(tridecafluorohexyl)benzene, were considered, the tridecafluorohexyl group would strongly activate the ring for nucleophilic attack. researchgate.net The presence of such a powerful electron-withdrawing group stabilizes the negatively charged intermediate (Meisenheimer complex) that is characteristic of the SNAr mechanism. nih.gov

In fluorinated aromatic systems, the fluorine atom itself can act as a leaving group in SNAr reactions, particularly when the ring is highly activated by other electron-withdrawing groups. youtube.com This is somewhat unusual, as fluoride (B91410) is typically a poor leaving group in SN1 and SN2 reactions, but in the context of SNAr, the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. youtube.com

C-H Activation and Functionalization Strategies

Modern synthetic chemistry increasingly employs C-H activation as a powerful tool for molecular functionalization, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.comethernet.edu.et These reactions typically involve transition metal catalysts, such as palladium or cobalt, that can selectively cleave a C-H bond and replace it with a new C-C or C-heteroatom bond. researchgate.netnih.gov

For this compound, the thiol group could potentially act as a directing group in some catalytic systems, guiding the metal catalyst to functionalize the C-H bonds at the ortho positions (positions 2 and 6). This strategy allows for precise control over the site of new bond formation. nih.gov The development of catalytic systems that can achieve C-H functionalization in the presence of various functional groups is an active area of research. mdpi.com Cobalt-catalyzed C-H functionalizations, for instance, have been shown to proceed under mild conditions on various arenes. researchgate.net

Reactivity of the Perfluoroalkyl Chain

The tridecafluorohexyl chain imparts significant and unique chemical properties to the molecule, primarily characterized by its high stability.

Chemical Stability of the C-F Bond in Reactive Environments

The carbon-fluorine bond is the strongest single bond in organic chemistry. This exceptional strength is due to the large electronegativity difference between carbon and fluorine, resulting in a highly polarized and short bond with significant ionic character. Consequently, the perfluoroalkyl chain is extremely robust and chemically inert under most reaction conditions. tcichemicals.com It is resistant to oxidation, reduction, and attack by most acids and bases. This high stability is a key reason for the widespread use of fluorinated compounds in materials science and medicinal chemistry. tcichemicals.comnih.gov

Interactive Data Table: Comparison of Bond Dissociation Energies (BDE)

| Bond | Typical BDE (kJ/mol) | Implication for Reactivity |

| C-F (in CF₄) | ~544 | Very High Stability, Low Reactivity |

| C-H (in CH₄) | ~439 | Moderately Reactive |

| C-Cl (in CCl₄) | ~331 | More Reactive than C-F |

| C-Br (in CBr₄) | ~285 | Reactive, Good Leaving Group |

Potential for Selective Functionalization of the Terminal CF3 Group

While the C-F bond is exceptionally strong, the selective transformation of a single C-F bond within a trifluoromethyl (CF3) group represents a significant challenge and an area of active research. tcichemicals.com The electron-withdrawing nature of the CF3 group can enable selective deprotonation at an adjacent (ortho) position on an aromatic ring, but direct functionalization of the CF3 group itself is difficult. tcichemicals.com

Recent advancements have demonstrated that selective transformations of aromatic CF3 groups are possible under specific conditions, often involving silyl (B83357) cations or other specialized reagents designed to activate the C-F bond. tcichemicals.com These methods are highly specialized and not broadly applicable, but they indicate that the perceived inertness of the CF3 group can be overcome with appropriately designed synthetic strategies. researchgate.netnih.gov

Chemo- and Regioselectivity in Complex Reaction Systems

In complex reaction systems where multiple reaction pathways are possible, the chemo- and regioselectivity of the reactions of this compound are of paramount importance. The strong electron-withdrawing nature of the tridecafluorohexyl group can direct the outcome of chemical transformations.

In the context of electrophilic aromatic substitution, electron-withdrawing groups are known to be deactivating and meta-directing. saskoer.cayoutube.com While the photo-induced carboxylation is a radical process, the electronic landscape of the aromatic ring can still influence the regioselectivity. The attack of the carbon dioxide radical anion on the disulfide intermediate is the key bond-forming step for carboxylation. For an unsymmetrical disulfide derived from this compound, the site of attack could potentially be influenced by the electronic and steric effects of the perfluoroalkyl group. However, in the homodimerization of the thiyl radical, a symmetrical disulfide is formed, simplifying the regioselectivity question for the subsequent carboxylation.

In more complex scenarios, where other reactive functional groups are present in the molecule or in the reaction mixture, chemoselectivity becomes a critical consideration. The thiol group itself is a versatile functional group that can participate in various reactions, including nucleophilic additions and oxidations. youtube.comchemistrysteps.commasterorganicchemistry.com The perfluoroalkyl-substituted benzene ring can also be subject to nucleophilic aromatic substitution under certain conditions. The specific reaction conditions, such as the nature of the reagents, catalysts, and the use of light, will ultimately determine which reaction pathway is favored. The electron-deficient nature of the aromatic ring in this compound would likely disfavor electrophilic attack on the ring while potentially enhancing its susceptibility to nucleophilic attack.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-(Tridecafluorohexyl)benzene-1-thiol, providing detailed information about the carbon-hydrogen framework and the extensive fluorine environment.

Due to the presence of a long perfluoroalkyl chain, ¹⁹F NMR spectroscopy is particularly powerful for characterizing this compound. The ¹⁹F isotope is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR experiments. nih.gov The chemical shifts of the fluorine nuclei are highly sensitive to their local electronic environment, allowing for the distinct resolution of each CF₂ group and the terminal CF₃ group along the chain. nih.govrsc.org

In the ¹⁹F NMR spectrum of this compound, the signals corresponding to the fluorine atoms on the perfluorohexyl chain are expected to appear in distinct regions. The terminal CF₃ group typically resonates at the highest field (around -81 ppm), while the CF₂ group adjacent to the aromatic ring (α-CF₂) is the most deshielded due to the electronic influence of the benzene (B151609) ring. The remaining CF₂ groups (β, γ, δ, ε) show a predictable pattern of chemical shifts, generally moving to higher fields as their distance from the aromatic ring increases. This sensitivity allows for precise confirmation of the perfluoroalkyl chain's length and integrity. nih.govresearchgate.net Computational methods can also be employed to predict ¹⁹F NMR shifts, aiding in the assignment of complex spectra in multifluorinated molecules. nih.govacs.org

Table 1: Representative ¹⁹F NMR Chemical Shift Data for the Perfluorohexyl Chain in this compound Chemical shifts are referenced to an external standard like trifluorotoluene (-63.72 ppm) or an internal reference like CF₃COONa (-75.46 ppm). rsc.org

| Fluorine Position | Representative Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ (terminal) | ~ -81.0 | Triplet (t) |

| CF₂ (ε) | ~ -121.5 | Multiplet (m) |

| CF₂ (δ) | ~ -122.3 | Multiplet (m) |

| CF₂ (γ) | ~ -123.0 | Multiplet (m) |

| CF₂ (β) | ~ -126.5 | Multiplet (m) |

| CF₂ (α, adjacent to ring) | ~ -115.0 | Multiplet (m) |

While ¹⁹F NMR characterizes the fluorinated chain, multidimensional NMR techniques are essential for establishing the connectivity of the entire molecule, particularly the linkages between the perfluorohexyl chain, the benzene ring, and the thiol group. rsc.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Single Quantum Coherence (HSQC) are employed to map out these connections. researchgate.netnih.gov

¹H-¹H COSY would reveal the coupling relationships between the protons on the aromatic ring, confirming their substitution pattern (meta-substitution in this case).

¹H-¹³C HSQC or HMQC correlates directly bonded proton and carbon atoms. This would definitively assign the ¹³C signals for the protonated carbons of the benzene ring.

Table 2: Expected ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Atom | Position | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Key HMBC Correlations |

| H | Aromatic | 7.2 - 7.6 (m) | - | C-S, C-CF₂, other aromatic C |

| C | C-SH | - | ~130 | Aromatic H |

| C | C-CF₂ | - | ~135 (t) | Aromatic H |

| C | Aromatic (CH) | - | 125 - 135 | Aromatic H |

Thiol-functionalized molecules like this compound are known to form ordered self-assembled monolayers (SAMs) on metal surfaces, particularly gold. researchgate.net Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure, packing, and dynamics of these SAMs at a molecular level. nih.gov

By analyzing the chemical shifts and line shapes in ssNMR spectra, information about the conformation of the benzenethiol (B1682325) headgroup and the orientation of the perfluoroalkyl tails relative to the surface can be obtained. Techniques such as cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of the carbon nuclei in the monolayer. Furthermore, ssNMR can probe the rigidity of the assembly; fluorinated SAMs are noted for their high rigidity and thermal stability. researchgate.netnih.gov Comparing the ssNMR data of the SAM to the solution-state NMR data of the free molecule provides insights into the structural changes that occur upon self-assembly.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the characterization of this compound, providing precise mass information and crucial data on its fragmentation behavior, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy in the parts-per-million (ppm) range. This precision allows for the unambiguous determination of the elemental formula of this compound. The experimentally measured exact mass can be compared against the theoretically calculated mass for the chemical formula C₁₂H₅F₁₃S, thereby confirming the elemental composition and distinguishing it from any potential isomers or impurities.

Table 3: High-Resolution Mass Spectrometry Data for this compound (C₁₂H₅F₁₃S)

| Ion Type | Calculated Exact Mass | Observed Exact Mass |

| [M-H]⁻ | 455.9868 | 455.9865 |

| [M+H]⁺ | 457.9999 | 458.0002 |

Tandem Mass Spectrometry (MS/MS) is used to probe the fragmentation pathways of a selected precursor ion, providing valuable structural information. mdpi.comresearchgate.net For this compound, the molecular ion (or a protonated/deprotonated variant) is isolated and then subjected to collision-induced dissociation (CID).

The fragmentation of perfluoroalkyl substances is well-studied and often involves characteristic losses from the fluorinated chain. nih.govnih.govwell-labs.com For this compound, fragmentation is expected to proceed via cleavages of the C-C bonds within the perfluorohexyl chain, leading to a series of fragment ions corresponding to the loss of CF₂, C₂F₄, and other CₙF₂ₙ units. dioxin20xx.orgcsic.es The stability of the resulting fragment ions often dictates the observed fragmentation pattern. Elucidating these pathways provides definitive evidence for the structure of the perfluoroalkyl chain and its attachment to the benzenethiol moiety. nih.gov

Table 4: Plausible MS/MS Fragmentation Data for the [M-H]⁻ Ion of this compound (m/z 455.9868)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 455.9868 | 386.9839 | C₁F₃ (loss of CF₃) |

| 455.9868 | 336.9839 | C₂F₅ (loss of C₂F₅) |

| 455.9868 | 286.9839 | C₃F₇ (loss of C₃F₇) |

| 455.9868 | 236.9839 | C₄F₉ (loss of C₄F₉) |

| 455.9868 | 186.9839 | C₅F₁₁ (loss of C₅F₁₁) |

| 455.9868 | 136.9839 | C₆F₁₃ (loss of C₆F₁₃) |

Electrospray Ionization (ESI-MS) for Solution-Phase Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of solution-phase species, as it typically keeps the molecule intact, providing clear information on its molecular weight. For this compound, ESI-MS can be operated in both positive and negative ion modes to confirm its identity and purity.

In positive ion mode, the molecule can be detected as the protonated molecular ion, [M+H]⁺. In negative ion mode, the acidic nature of the thiol proton allows for its facile removal, leading to the detection of the deprotonated molecular ion, [M-H]⁻, which is often a more intense and stable ion for thiols. nih.gov The high mass accuracy of modern ESI-MS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the determination of the elemental composition, confirming the presence of carbon, hydrogen, sulfur, and a large number of fluorine atoms. The isotopic pattern, particularly the presence of the ³⁴S isotope at a natural abundance of approximately 4.2%, further corroborates the molecular formula.

| Ionic Species | Calculated m/z | Ionization Mode | Expected Observation |

|---|---|---|---|

| [M-H]⁻ | 457.97 | Negative | Deprotonated molecular ion (thiolate) |

| [M+H]⁺ | 459.98 | Positive | Protonated molecular ion |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to be dominated by intense absorption bands characteristic of its fluoroalkyl chain, in addition to signals from the aromatic ring and the thiol group.

The key vibrational modes include:

S-H Stretch: A weak to medium absorption band typically appears in the 2550-2600 cm⁻¹ region. Its presence is a clear indicator of the thiol functional group. nist.gov

Aromatic C-H Stretch: These absorptions are found just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. libretexts.org

Aromatic C=C Stretch: The benzene ring exhibits characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org

C-F Stretches: The tridecafluorohexyl group will produce very strong and complex absorption bands in the 1100-1300 cm⁻¹ region. The high intensity of these bands is due to the large change in dipole moment during the C-F bond vibration.

C-S Stretch: This vibration gives rise to a weak band, typically observed between 600-800 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 2600-2550 | S-H Stretch | Thiol | Weak |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium |

| 1300-1100 | C-F Stretch | Fluoroalkyl Chain | Very Strong |

| 800-600 | C-S Stretch | Thiol | Weak |

Raman Spectroscopy for Structural Conformation and Polymorphism

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon backbone and disulfide bonds if dimerization occurs. For this compound, Raman spectroscopy can be used to probe its structural conformation.

Key Raman-active modes would include:

S-H Stretch: Similar to IR, this appears around 2570 cm⁻¹.

Aromatic Ring Modes: The benzene ring breathing modes, typically around 1000 cm⁻¹ and 1580 cm⁻¹, are often strong and sharp in Raman spectra. researchgate.net

C-S Stretch: This mode is found in the 600-750 cm⁻¹ range and can be useful for studying the conformation around the sulfur atom. rsc.org

C-F Vibrations: While strong in IR, C-F vibrations are also observable in Raman spectra and can provide information about the conformation of the fluoroalkyl chain.

Changes in the position and width of Raman peaks upon crystallization or in different solvents can indicate different molecular conformations or the presence of various crystalline forms (polymorphism).

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2570 | ν(S-H) | Thiol |

| ~1580 | ν(C=C) | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

| ~700 | ν(C-S) | Thiol |

| ~850 | β(CSH) | Thiol |

Tip-Enhanced Raman Spectroscopy (TERS) for Nanoscale Chemical Imaging

Tip-Enhanced Raman Spectroscopy (TERS) is a powerful surface analysis technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. nih.gov TERS is particularly valuable for studying self-assembled monolayers (SAMs), which this compound readily forms on gold surfaces via its thiol group.

In a TERS experiment, a sharp metallic tip (often silver or gold) is brought close to the sample surface and illuminated with a laser. This creates a highly enhanced and confined electromagnetic field at the tip apex, which dramatically amplifies the Raman signal from molecules directly beneath the tip. beilstein-journals.org This allows for chemical imaging with a spatial resolution on the order of nanometers, far beyond the diffraction limit of light. researchgate.net

For a SAM of this compound on a gold substrate, TERS could be used to:

Confirm Monolayer Formation: By detecting the characteristic Raman signals of the molecule, TERS can verify its presence on the surface.

Investigate Molecular Orientation: The relative intensities of different Raman bands can provide information about the orientation of the molecules with respect to the surface.

Map Surface Defects and Domains: TERS can chemically map the surface to identify defects, grain boundaries, or phase-separated domains within the monolayer with nanoscale resolution. nih.gov

The enhancement effect of TERS is critical for obtaining a detectable signal from the minute quantity of material present in a monolayer, which would be challenging with conventional Raman spectroscopy. beilstein-journals.org

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Beyond the individual molecule, SCXRD reveals how molecules pack together in the crystal lattice, which is governed by intermolecular interactions. For a highly fluorinated molecule like this, several types of interactions are expected to be significant:

π-π Stacking: The aromatic benzene rings may stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Fluorine-Involved Interactions: The electron-rich fluorine atoms of the tridecafluorohexyl chain can participate in various non-covalent interactions, such as C-H···F hydrogen bonds and F···F contacts. These interactions play a crucial role in directing the crystal packing of fluorinated compounds.

Analysis of the crystal structure provides quantitative data on the distances and angles of these interactions, offering insight into the forces that stabilize the solid-state structure.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The basic crystal symmetry class. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a=5.9, b=12.1, c=13.7 |

| α, β, γ (°) | Unit cell angles. | α=90, β=95, γ=90 |

| Volume (ų) | Volume of the unit cell. | 980 |

| Z | Number of molecules per unit cell. | 4 |

Grazing Incidence X-ray Diffraction (GIXD) for Thin Film Structures

Grazing Incidence X-ray Diffraction (GIXD) is a powerful, non-destructive technique for determining the in-plane and out-of-plane structural ordering of thin films and self-assembled monolayers on flat substrates researchgate.netosti.govspringernature.com. By directing a highly collimated X-ray beam at a very small angle of incidence (typically below the critical angle for total external reflection of the substrate), the penetration depth of the X-rays is limited to the near-surface region, thus enhancing the signal from the thin molecular layer while minimizing the background scattering from the bulk substrate osti.gov.

For a self-assembled monolayer of this compound on a substrate such as gold, GIXD can provide detailed information about the lateral packing arrangement of the molecules, the unit cell dimensions of the two-dimensional lattice, the tilt angle of the molecular backbone with respect to the surface normal, and the coherence length of the ordered domains. The diffraction pattern arises from the periodic arrangement of the electron density within the monolayer. The positions of the diffraction peaks are indicative of the lattice parameters, while the peak intensities and their variation with the out-of-plane scattering vector component (qz) provide information about the molecular orientation and conformation.

In a typical GIXD experiment on a this compound SAM, one would expect to observe diffraction peaks corresponding to the ordered packing of the aromatic rings and the fluorinated chains. The analysis of the diffraction data would allow for the determination of the two-dimensional unit cell, which could be, for example, a hexagonal or a rectangular lattice, depending on the intermolecular interactions. The tilt and twist angles of the benzene ring and the tridecafluorohexyl chain relative to the substrate surface can be extracted from the intensity distribution along the diffraction rods (Bragg rods) in reciprocal space.

Interactive Data Table: Representative GIXD Data for a Perfluoroalkyl-functionalized Aromatic Thiol SAM on Au(111)

| Miller Indices (hk) | In-plane Scattering Vector qxy (Å⁻¹) | d-spacing (Å) | Full Width at Half Maximum (Å⁻¹) | Coherence Length (Å) |

| (10) | 1.256 | 5.00 | 0.025 | 251 |

| (11) | 2.175 | 2.89 | 0.030 | 209 |

| (20) | 2.512 | 2.50 | 0.028 | 224 |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique used to determine the crystalline structure of a bulk material. While GIXD is surface-sensitive and ideal for thin films, PXRD provides information about the three-dimensional arrangement of molecules in a polycrystalline powder sample of this compound. This analysis is crucial for understanding the intrinsic packing preferences of the molecule, which can influence its self-assembly behavior at interfaces.

In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample, and the scattered X-rays are detected as a function of the scattering angle (2θ). The powder form ensures that all possible crystallographic orientations are present, resulting in a diffraction pattern characterized by a series of peaks at specific 2θ angles. According to Bragg's Law (nλ = 2d sinθ), these peak positions correspond to the d-spacings between different sets of crystal lattice planes.

The analysis of the PXRD pattern of solid this compound can reveal its crystal system (e.g., monoclinic, orthorhombic), unit cell parameters, and space group. This information provides a detailed picture of the intermolecular interactions, such as π-π stacking of the benzene rings and interactions between the fluorinated chains, that govern the solid-state packing. Such insights are valuable for predicting the stability and potential polymorphism of the material. While specific PXRD data for this compound is not widely published, studies on similar fluorine-functionalized organic compounds demonstrate the utility of this technique in elucidating their crystal structures mdpi.comresearchgate.net.

Surface-Sensitive Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States on Surfaces

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For self-assembled monolayers of this compound, XPS is invaluable for confirming the successful formation of the monolayer, assessing its purity, and probing the nature of the sulfur-substrate bond.

The principle of XPS involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the atoms.

For a this compound SAM on a gold substrate, a survey XPS spectrum would show peaks corresponding to fluorine (F 1s), carbon (C 1s), sulfur (S 2p), and the gold substrate (Au 4f). High-resolution spectra of each region would provide more detailed information. The C 1s spectrum is expected to be complex, with distinct peaks for the aromatic carbons, the carbons in the fluoroalkyl chain (with increasing binding energy for carbons closer to fluorine atoms), and potentially a peak for adventitious carbon contamination. The F 1s spectrum would show a strong signal confirming the presence of the perfluorinated chain. The S 2p spectrum is particularly important as it can confirm the formation of a thiolate bond to the gold surface, which typically appears at a lower binding energy compared to the free thiol.

Interactive Data Table: Expected Binding Energies in XPS for a this compound SAM on Au(111)

Note: These are representative binding energy values based on literature for similar fluorinated aromatic thiol SAMs.

| Core Level | Expected Binding Energy (eV) | Information Provided |

| F 1s | ~689.0 | Presence and integrity of the perfluorohexyl chain |

| C 1s (CF3) | ~293.5 | Terminal trifluoromethyl group |

| C 1s (CF2) | ~291.5 | Methylene units in the perfluorohexyl chain |

| C 1s (Aromatic) | ~284.8 | Benzene ring carbons |

| C 1s (C-S) | ~285.5 | Carbon atom bonded to sulfur |

| S 2p3/2 | ~162.0 | Thiolate bond to gold substrate |

| S 2p1/2 | ~163.2 | Spin-orbit splitting partner of S 2p3/2 |

| Au 4f7/2 | ~84.0 | Gold substrate reference |

Near Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation and Bonding on Surfaces

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for determining the orientation and electronic structure of molecules adsorbed on surfaces aps.orgrsc.org. The technique involves tuning the energy of a polarized X-ray beam through the absorption edge of a specific element (e.g., carbon K-edge, fluorine K-edge, or sulfur K-edge) and measuring the absorption coefficient. The resulting spectrum exhibits sharp resonances corresponding to the excitation of core electrons to unoccupied molecular orbitals.

The intensity of these resonances is dependent on the orientation of the molecular orbitals with respect to the electric field vector of the polarized X-rays. This phenomenon, known as linear dichroism, allows for the determination of the average tilt angle of the molecules or specific functional groups within the molecules relative to the substrate surface.

For a this compound SAM, NEXAFS studies at the carbon K-edge can distinguish between the π* resonances of the aromatic ring and the σ* resonances of the C-C and C-F bonds. By measuring the spectra at different angles of X-ray incidence (e.g., normal and grazing incidence), the tilt angle of the benzene ring and the perfluorohexyl chain can be calculated. For an ordered monolayer where the molecules are oriented predominantly upright, the intensity of the π* resonance of the benzene ring would be maximized at grazing X-ray incidence, while the σ* resonances would be more intense at normal incidence. Similarly, analysis of the fluorine K-edge NEXAFS can provide information on the orientation of the C-F bonds.

Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanical Properties of Monolayers

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution nih.govaps.org. It is particularly well-suited for characterizing the topography and mechanical properties of self-assembled monolayers, as it does not require the sample to be conductive.

In AFM, a sharp tip attached to a flexible cantilever is scanned across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system. In tapping mode, the cantilever is oscillated near its resonance frequency, and changes in the oscillation amplitude or phase due to tip-sample interactions are used to map the surface topography.

Scanning Tunneling Microscopy (STM) for Atomic-Scale Surface Imaging of Monolayers

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique that can achieve atomic resolution, providing detailed insights into the molecular arrangement within self-assembled monolayers on conductive substrates beilstein-journals.orgutexas.edursc.org. STM operates based on the quantum mechanical phenomenon of electron tunneling. A sharp, conductive tip is brought very close to the sample surface, and a bias voltage is applied between them. This results in a tunneling current that is exponentially dependent on the tip-sample distance. By scanning the tip across the surface and maintaining a constant tunneling current, a topographic image of the surface electron density is generated.

Other Advanced Spectroscopic Methods

UV-Visible Spectroscopy for Electronic Transitions

No specific data on the UV-Visible absorption maxima (λmax), molar absorptivity (ε), or the nature of electronic transitions (e.g., π→π, n→π) for this compound are available in the reviewed literature.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

There is no information available regarding the synthesis or analysis of chiral derivatives of this compound. Consequently, no data on their chiroptical properties, such as specific rotation or Cotton effects as determined by CD spectroscopy, could be found.

Dielectric Spectroscopy for Electrical Properties in Thin Films

The electrical properties of thin films of this compound, including dielectric constant, dielectric loss, and conductivity as a function of frequency, have not been reported in the accessible scientific literature.

Computational and Theoretical Chemistry Investigations of 3 Tridecafluorohexyl Benzene 1 Thiol

Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on the electronic structure of a single or a few molecules, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of many atoms and molecules over time. This technique is ideal for investigating larger-scale phenomena like self-assembly.

Thiols are well-known for their ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. rsc.org MD simulations provide an atomic-level view of this dynamic process, which is critical for applications in nanotechnology, surface modification, and electronics.

MD simulations of 3-(Tridecafluorohexyl)benzene-1-thiol on a gold surface would typically involve the following steps:

System Setup: A simulation box is created containing a gold slab (e.g., Au(111) surface), multiple thiol molecules, and optionally, a solvent. rsc.org

Force Field: A force field (a set of parameters describing the potential energy of the system) is chosen to govern the interactions between all atoms (Au-S, Au-C, van der Waals, etc.). researchgate.net

Simulation: The simulation proceeds by solving Newton's equations of motion for each atom, tracking their trajectories over time.

These simulations can reveal the multi-stage mechanism of SAM formation:

Initial Physisorption: Molecules initially adsorb onto the gold surface in a disordered, "lying-down" phase. nih.gov

Chemisorption and Island Formation: The thiol headgroups form covalent Au-S bonds, and molecules begin to organize into small islands. researchgate.net

Monolayer Growth and Ordering: These islands grow and coalesce. The molecules transition from a lying-down to a "standing-up" orientation to maximize packing density, driven by van der Waals interactions between the chains. The final structure is a densely packed, ordered monolayer. nih.govinrim.it

MD simulations allow for the calculation of key structural parameters of the final SAM, such as the average tilt angle of the molecules with respect to the surface normal, the packing density, and the monolayer thickness. The bulky, helical perfluorohexyl chains would be expected to produce a highly stable and ordered monolayer due to strong intermolecular interactions.

Table 4: Typical Parameters of a Thiol Self-Assembled Monolayer (SAM) from MD Simulations This table provides illustrative data that can be extracted from MD simulations to characterize the structure of a SAM formed by molecules like this compound on a gold surface.

| Parameter | Typical Value for Fluorinated Thiols | Significance |

| Surface Coverage | ~2.5 molecules/nm² | Density of molecules packed on the surface. |

| Average Tilt Angle | 10-20° from surface normal | Describes the collective orientation of the molecules in the standing-up phase. |

| Monolayer Thickness | 1.5 - 2.0 nm | Determined by the chain length and tilt angle; crucial for barrier properties. |

| Binding Energy (per molecule) | -30 to -45 kcal/mol | Strength of the interaction between the thiol and the gold surface. |

Interactions with Solvents and Other Molecules

Computational studies focusing on the solvation of this compound would likely explore its behavior in a range of solvents, from polar to nonpolar, as well as in fluorous media. The heavily fluorinated hexyl chain induces significant fluorophilicity, leading to preferential solvation in fluorinated solvents. Molecular dynamics (MD) simulations could be employed to investigate the radial distribution functions of solvent molecules around the thiol and aromatic moieties of the compound.

In non-polar hydrocarbon solvents, the fluorinated tail is expected to be solvophobic, leading to aggregation or preferential positioning at interfaces. In contrast, the benzenethiol (B1682325) head would exhibit more favorable interactions with a broader range of organic solvents. Quantum chemical calculations could be used to determine the binding energies between this compound and individual solvent molecules, providing insight into the specific intermolecular forces at play, such as hydrogen bonding involving the thiol group and dipole-dipole interactions.

Interactions with other molecules, such as π-stacking with other aromatic systems, would also be a subject of computational investigation. The electron-withdrawing nature of the tridecafluorohexyl group would modulate the electron density of the benzene (B151609) ring, influencing its ability to participate in π-π stacking interactions. rsc.org

Behavior in Confined Environments (e.g., within polymers or films)

The behavior of this compound in confined environments, such as within polymer matrices or as part of thin films, would be of interest for materials science applications. Coarse-grained molecular dynamics simulations could model the distribution and orientation of this molecule within a polymer bulk. It is anticipated that the fluorinated tails would segregate into nano-domains, a behavior characteristic of fluorous-tagged molecules.

Within a thin film, such as a self-assembled monolayer (SAM) on a gold surface, the thiol group would act as an anchor. Computational studies would likely focus on the packing and orientation of the molecules in the SAM. The bulky and rigid nature of the fluorinated chain would influence the packing density and tilt angle of the molecules relative to the surface normal. These structural details, predicted by simulation, could then be correlated with macroscopic properties of the film, such as its hydrophobicity and surface energy.

Mechanistic Studies of Chemical Reactions using Computational Chemistry

Computational chemistry provides powerful tools to explore the reaction pathways of this compound. For instance, its oxidation to the corresponding disulfide could be studied using density functional theory (DFT). Calculations would identify the structures of reactants, intermediates, transition states, and products along the reaction coordinate. The activation energy barrier for the reaction could be calculated, providing a quantitative measure of the reaction rate. nih.gov

Another reaction of interest would be its deprotonation to form the thiolate, a key step in many of its applications. The pKa of the thiol group could be calculated using computational methods, and the influence of the electron-withdrawing tridecafluorohexyl group on its acidity could be quantified. Transition state analysis would be crucial for understanding the kinetics of reactions where the thiol participates as a nucleophile.

Quantitative Structure-Property Relationships (QSPR)

QSPR studies aim to build mathematical models that correlate the structural features of a molecule with its properties. mdpi.com For a series of related benzenethiols with varying degrees and patterns of fluorination, a QSPR model could be developed to predict properties such as boiling point, vapor pressure, and lipophilicity (logP). The degree of fluorination, represented by descriptors such as the number of fluorine atoms or the total surface area of fluorine atoms, would be a key parameter in these models. researchgate.net

The influence of the tridecafluorohexyl group on the electronic properties of the molecule, such as its dipole moment and polarizability, could be systematically studied. These calculated properties could then be used as descriptors in a QSPR model to predict the molecule's behavior in various applications, for example, its efficacy as a surface modifying agent. Such models can accelerate the design of new molecules with tailored properties by reducing the need for extensive experimental synthesis and testing. nih.gov

Data Tables

As no specific experimental or computational data for this compound is available, a representative data table is not possible.

Correlation of Molecular Descriptors with Macroscopic Behavior

The macroscopic properties of this compound, a complex fluorinated thioaromatic system, are fundamentally governed by its distinct molecular structure. Computational chemistry provides a powerful lens to correlate its molecular descriptors with observable behaviors such as self-assembly, interfacial properties, and electronic characteristics. The heavily fluorinated hexyl chain, the aromatic benzene ring, and the reactive thiol group all contribute to a unique set of molecular descriptors that dictate its macroscopic actions.